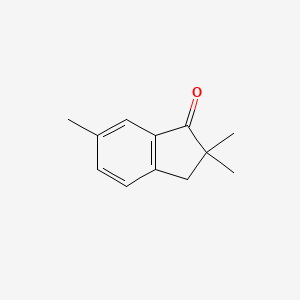
2,4-Dimethoxy-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-3-methylpyridine is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 4 positions and a methyl group at the 3 position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method starts with 2-methyl-3-pyridone, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . These steps are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often utilizes continuous flow setups to enhance efficiency and safety. The reactions are conducted in a streamlined manner, reducing waste and minimizing the need for extensive purification steps .
化学反应分析
Types of Reactions: 2,4-Dimethoxy-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can be employed to remove oxygen functionalities or reduce double bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
科学研究应用
2,4-Dimethoxy-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products
作用机制
The mechanism of action of 2,4-Dimethoxy-3-methylpyridine involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
相似化合物的比较
2,4-Dimethoxy-6-methylpyridine: Similar in structure but with the methyl group at the 6 position.
3-Methylpyridine: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
2-Methylpyridine: Similar but without the methoxy groups, affecting its chemical properties and applications
Uniqueness: 2,4-Dimethoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
451458-80-3 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
2,4-dimethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-7(10-2)4-5-9-8(6)11-3/h4-5H,1-3H3 |
InChI 键 |
IQFPKVBKKSXICH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one](/img/structure/B13957174.png)


![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13957186.png)
![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)
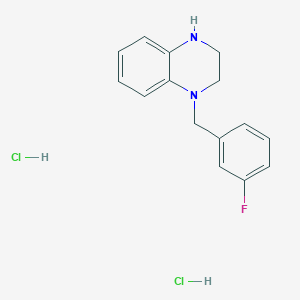



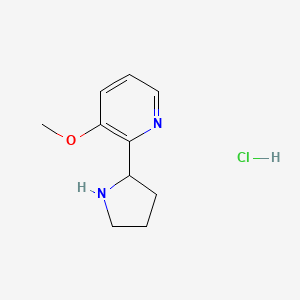
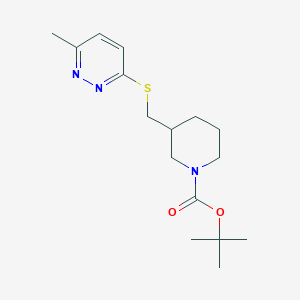
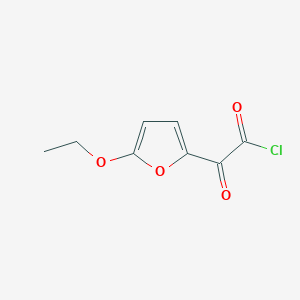
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
